2-methyl-N-(4-methyl-3-nitrophenyl)propanamide
Description
2-Methyl-N-(4-methyl-3-nitrophenyl)propanamide is a synthetic aromatic amide featuring a propanamide backbone with a 2-methyl substituent and a 4-methyl-3-nitrophenyl group attached to the amide nitrogen. The nitro group at the phenyl ring’s 3-position and the methyl group at the 4-position confer distinct electronic and steric properties.
Properties
CAS No. |
7160-14-7 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-3-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-9-5-4-8(3)10(6-9)13(15)16/h4-7H,1-3H3,(H,12,14) |
InChI Key |
YTWKDTGKFWJDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide typically involves the reaction of 4-methyl-3-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-methyl-3-nitrophenyl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 2-methyl-N-(4-methyl-3-aminophenyl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is primarily explored for its potential as a pharmaceutical agent. Its structural components, particularly the nitro and methyl groups, suggest significant biological activity. Research indicates that derivatives of similar compounds exhibit analgesic and anti-inflammatory properties, making them candidates for pain management therapies. The nitro group enhances the pharmacological profile, often influencing the compound's interaction with biological targets such as enzymes and receptors.
Mechanism of Action
Studies have shown that the amide functional group can form hydrogen bonds with various biological molecules, affecting biochemical pathways. For example, compounds with similar structures have been evaluated for their interactions with cyclooxygenase enzymes, which play a critical role in inflammation. This interaction is essential for understanding the therapeutic potential of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide.
Biological Applications
Enzyme Inhibition Studies
The compound can be utilized in studies involving enzyme inhibition. It has been noted for its potential to act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, analogs of related compounds have demonstrated inhibitory effects on monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Such studies are vital for developing treatments for neurological disorders.
Binding Affinity Research
Research focusing on the binding affinity of this compound to various receptors can provide insights into its therapeutic applications. Understanding these interactions can elucidate its mechanism of action and guide further modifications to enhance efficacy.
Material Science
Nonlinear Optical Properties
Recent investigations into the nonlinear optical properties of compounds similar to this compound have revealed promising applications in optoelectronics and photonics. These properties are crucial for developing advanced materials for optical devices. The presence of nitro groups has been linked to enhanced hyperpolarizability, making these compounds suitable candidates for applications in optical limiting devices .
Case Studies and Data Tables
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Potential analgesic and anti-inflammatory agent | Derivatives show significant biological activity |
| Biological Studies | Enzyme inhibition potential | Inhibitory effects on MAO and BChE observed |
| Material Science | Nonlinear optical applications | Enhanced hyperpolarizability linked to nitro groups |
Mechanism of Action
The mechanism of action of 2-methyl-N-(4-methyl-3-nitrophenyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
*Calculated based on molecular formula (C₁₁H₁₃N₂O₃).
†Inferred from flutamide’s solubility profile due to structural similarities.
Structural and Electronic Effects
- Nitro vs. Trifluoromethyl Groups: Flutamide’s 3-CF₃ and 4-NO₂ substituents create strong electron-withdrawing effects, enhancing metabolic stability but increasing hepatotoxicity risk .
- Substituent Position : Nitro at the 3-position (meta to amide) in the target compound may reduce steric hindrance compared to flutamide’s 4-nitro (para) group, possibly influencing receptor binding .
Physicochemical Properties
- Solubility: The nitro group’s hydrophobicity likely renders the target compound water-insoluble, similar to flutamide . However, the 4-methyl group may slightly improve solubility in non-polar solvents compared to flutamide’s trifluoromethyl group.
- Stability : Nitro groups are prone to reduction in vivo, as seen in flutamide’s bioactivation to reactive intermediates . The target compound may undergo similar reductive metabolism, but the 4-methyl group could slow enzymatic activity compared to flutamide’s CF₃ group.
Pharmacological and Toxicological Insights
- Antiandrogenic Potential: Flutamide’s activity arises from nitro reduction to hydroxylamine, which binds androgen receptors . The target compound’s nitro group may confer similar activity, but the absence of CF₃ could reduce potency or alter metabolite profiles.
- Toxicity Risks: Flutamide’s hepatotoxicity is linked to nitro-reduction intermediates .
Biological Activity
2-Methyl-N-(4-methyl-3-nitrophenyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 234.25 g/mol
This structure includes a methyl group, a nitrophenyl moiety, and an amide functional group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of propanamide, including this compound, exhibit significant antimicrobial properties.
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Tested Microorganisms : The compound has been tested against various strains of bacteria and fungi, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can selectively target cancer cells while sparing normal cells.
- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).
| Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| A549 | 50 | 45 |
| Caco-2 | 30 | 39.8 |
The results indicate a significant reduction in cell viability in Caco-2 cells compared to A549 cells, suggesting a selective action that warrants further investigation.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Antibiotics demonstrated that derivatives of propanamide showed varying degrees of antimicrobial activity against resistant strains. In this study, this compound was highlighted for its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Research : Another research effort focused on the anticancer properties of this compound revealed that it induced apoptosis in colorectal cancer cells through the activation of specific pathways related to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
